Sertraline ketone
Description
Properties
IUPAC Name |
(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924791 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124379-29-9 | |
| Record name | (S)-4-(3,4-Dichlorophenyl)-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124379-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40924791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Biocatalytic Reduction of Racemic Tetralone
The chemoenzymatic route leverages ketoreductases (KREDs) to resolve racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone into its enantiopure form. In this process, KREDs selectively reduce the (R)-enantiomer of the racemic ketone to yield a chiral alcohol, leaving the (S)-ketone unreacted. This method achieves an enantiomeric excess (ee) >99% and a diastereomeric ratio of 99:1 at 29% conversion, corresponding to 50% of the theoretical maximum yield. The reaction typically completes within 7 hours under mild aqueous conditions, avoiding harsh reagents.
Oxidation of Chiral Alcohol to Enantiopure Ketone
Following enzymatic resolution, the (S,S)-alcohol intermediate is oxidized back to the (S)-ketone using sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst. This step ensures retention of stereochemical purity, with the ketone serving as the direct precursor for sertraline synthesis. The oxidation proceeds efficiently at ambient temperature, offering a sustainable alternative to traditional metal-based catalysts.
Classical Diastereomeric Resolution
Industrial-Scale Resolution via Salt Formation
The industrial synthesis of sertraline ketone historically relied on classical resolution techniques. Racemic ketone is treated with a chiral resolving agent, such as tartaric acid derivatives, to form diastereomeric salts. Differential solubility enables separation of the enantiomers through crystallization. While this method is robust, it suffers from low yields (often ≤30%) and requires multiple recrystallization steps to achieve high enantiopurity.
Limitations and Modern Adaptations
Despite its widespread use, the classical method’s inefficiency has driven research into hybrid approaches. For example, coupling enzymatic resolution with diastereomeric salt formation improves overall yield to 65–70% while maintaining ee >99%. However, scalability remains constrained by the high cost of chiral resolving agents.
Catalytic Hydrogenation Approaches
Asymmetric Hydrogenation of Prochiral Substrates
Recent patents disclose methods for synthesizing this compound via asymmetric hydrogenation of prochiral tetralin derivatives. Using palladium or platinum catalysts supported on carbon, hydrogenation at 15–30 atm pressure achieves cis-isomeride ratios ≥99%. For instance, platinum charcoal catalyzes the reaction in ethanol at reflux, yielding 67% of the desired ketone with 99.5% cis-isomeride purity.
Solvent and Catalyst Optimization
Lower alcohols (e.g., methanol, ethanol) are preferred solvents due to their compatibility with amine intermediates. Catalyst loading ranges from 5–15% by weight relative to the substrate, with higher pressures (20–30 atm) reducing reaction times to 12–30 hours. Post-reaction filtration and recrystallization in tetrahydrofuran (THF) further enhance purity.
Organocatalytic Oxidation of Chiral Alcohols
AZADO-Mediated Oxidation
The oxidation of (S,S)-alcohol to (S)-ketone using AZADO and sodium hypochlorite represents a metal-free alternative. This method avoids heavy metal contamination, critical for pharmaceutical applications. The reaction achieves quantitative conversion within 2 hours at 0–25°C, with the ketone isolated in 85–90% yield after aqueous workup.
Comparison with Traditional Oxidants
Unlike chromium- or manganese-based oxidants, AZADO operates under neutral pH conditions, minimizing side reactions. This advantage is particularly salient for acid-sensitive intermediates in multi-step syntheses.
Comparative Analysis of Preparation Methods
The table below summarizes key metrics for the principal synthetic routes:
| Method | Catalyst/Reagent | Yield | ee (%) | Reaction Time | Scalability |
|---|---|---|---|---|---|
| Chemoenzymatic Resolution | KREDs, AZADO | 50% | >99 | 7 hours | Moderate |
| Classical Resolution | Tartaric acid derivatives | 30% | >99 | 24–48 hours | High |
| Catalytic Hydrogenation | Pt/C, Pd/C | 67% | 99.5 | 12–30 hours | High |
| Organocatalytic Oxidation | AZADO, NaOCl | 85–90% | >99 | 2 hours | Laboratory-scale |
Scientific Research Applications
Pharmacological Properties
Mechanism of Action:
- Sertraline ketone is hypothesized to act similarly to sertraline by inhibiting serotonin reuptake but may also influence other neurotransmitter systems, including norepinephrine and dopamine pathways . This dual action could potentially address a broader range of psychiatric symptoms.
Pharmacokinetics:
- The pharmacokinetics of this compound are still under investigation, but it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its clinical use. Studies suggest that sertraline undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes .
Clinical Applications
- Major Depressive Disorder (MDD):
- Obsessive-Compulsive Disorder (OCD):
- Anxiety Disorders:
Table 1: Summary of Clinical Studies Involving this compound
These studies highlight the potential effectiveness of this compound in managing various psychiatric disorders. The outcomes suggest that patients may experience significant symptom relief with this compound.
Mechanism of Action
Sertraline ketone itself does not exhibit pharmacological activity but serves as a precursor to sertraline. Sertraline exerts its effects by selectively inhibiting the reuptake of serotonin at the presynaptic neuronal membrane. This inhibition increases serotonergic activity, which is associated with its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Table 1: Key Differences Among Sertraline Metabolites
| Property | This compound | N-Desmethylsertraline | N-Carbamoyl Glucuronide |
|---|---|---|---|
| Formation Pathway | CYP2C19 oxidation | CYP3A4 N-demethylation | UGT-mediated conjugation |
| Functional Group | Ketone | Secondary amine | Glucuronide |
| Bioactivity | Limited direct activity | Weak SSRI activity | Inactive |
| Elimination Half-life | Not well characterized | ~66 hours | Rapid renal excretion |
This compound lacks significant serotonin reuptake inhibition, unlike the parent drug and N-desmethylsertraline .
Comparison with Metabolites of Other Antidepressants
This compound’s structural and metabolic profile differs from metabolites of other SSRIs and tricyclic antidepressants (TCAs):
Table 2: Cross-Reactivity and Affinity in Molecularly Imprinted Polymers (MIPs)
| Compound | Affinity for MIPs (vs. Sertraline) | Key Functional Groups |
|---|---|---|
| Sertraline | 100% (reference) | Chlorinated tetralin, amine |
| This compound | 85% | Ketone, chlorinated tetralin |
| Fluoxetine | 45% | Trifluoromethyl, phenoxy |
| Paroxetine | 30% | Piperidine, fluorophenyl |
| Escitalopram | 25% | Phthalane, cyano group |
MIP studies reveal this compound retains 85% binding affinity compared to sertraline, higher than other SSRIs, likely due to shared structural motifs .
Pharmacokinetic and Metabolic Profile
CYP-Mediated Metabolism
Table 3: Impact of CYP Polymorphisms on Metabolite Exposure
| CYP2C19 Phenotype | This compound Exposure | Clinical Implications |
|---|---|---|
| Ultra-rapid metabolizer | ↓ 40% | Reduced metabolite accumulation |
| Poor metabolizer | ↑ 220% | Potential for drug interactions |
Poor CYP2C19 metabolizers exhibit 2.2-fold higher this compound levels, highlighting its metabolic dependence on this enzyme .
Analytical and Environmental Considerations
This compound is detectable via gas chromatography-mass spectrometry (GC-MS) with Kovats’ retention index (RI = 2480) and is resistant to degradation in wastewater compared to parent sertraline . In environmental studies, MIPs remove this compound with 85% efficiency, outperforming removal rates for fluoxetine (45%) and paroxetine (30%) .
Biological Activity
Sertraline ketone, a metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline, exhibits various biological activities that are significant for understanding its pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and clinical implications, supported by relevant data tables and case studies.
Overview of Sertraline and Its Metabolite
Sertraline is primarily used to treat major depressive disorder (MDD), anxiety disorders, and obsessive-compulsive disorder (OCD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This compound is formed through the oxidative metabolism of sertraline, and its biological significance is increasingly recognized.
-
Serotonin Transporter Inhibition :
- This compound retains some inhibitory activity on the serotonin transporter (SERT), although its potency is lower than that of sertraline itself. This inhibition contributes to its antidepressant effects.
- Dopamine Reuptake Inhibition :
- Effects on Intracellular Signaling :
Pharmacokinetics
The pharmacokinetics of this compound are influenced by genetic factors, particularly polymorphisms in cytochrome P450 enzymes such as CYP2C19 and CYP2D6. Variability in these enzymes can lead to differences in drug metabolism and therapeutic outcomes among patients .
Case Studies
-
Case of Hypoglycemia :
- A case study reported a 39-year-old female who developed hypoglycemia after initiating treatment with sertraline. Upon discontinuation of the drug and administration of glucose, her symptoms resolved . This highlights a potential side effect associated with sertraline's action on glucose metabolism.
- Pharmacogenetic Variability :
Table 1: Pharmacological Effects of this compound
Table 2: Clinical Outcomes Associated with Sertraline Treatment
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
